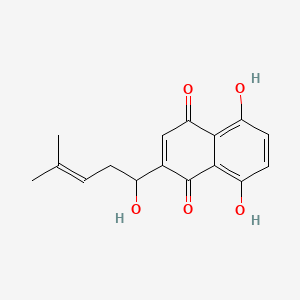
Shikalkin
描述
Shikalkin is a racemic mixture of Shikonin and Alkannin, also referred to as Shikonin-alkannin or Shikalkin extract . It is primarily used as a colorant and a skin conditioning agent with miscellaneous effects . Shikalkin is derived from the roots of Lithospermum erythrorhizon and Alkanna tinctoria plant species .
Synthesis Analysis
Shikalkin was first synthesized by Terada . The synthesis involved processing the aldehyde with the Grignard reagent of bromobutan-3-one ethyl acetate .Molecular Structure Analysis
Shikalkin is a racemic mixture of alkannin and shikonin . Its molecular formula is C16H16O5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Shikalkin include the processing of an aldehyde with the Grignard reagent of bromobutan-3-one ethyl acetate .Physical And Chemical Properties Analysis
Shikalkin has a molecular weight of 288.30 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用
Anticancer Activity
Shikonin has been identified as a potent anticancer agent. It exerts cytotoxic effects on various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and interfering with cancer cell metabolism . Its ability to target multiple pathways makes it a promising candidate for cancer therapy, particularly in drug-resistant cases.
Anti-inflammatory Properties
Research has demonstrated shikonin’s effectiveness in reducing inflammation. It modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response . This property is beneficial for treating chronic inflammatory diseases such as arthritis and colitis.
Wound Healing
Shikonin promotes wound healing through its anti-inflammatory, antimicrobial, and angiogenic properties . It accelerates the healing process by enhancing re-epithelialization and granulation tissue formation, making it valuable in dermatological applications.
Antimicrobial Effects
The compound exhibits strong antimicrobial activity against a broad spectrum of bacteria and fungi . This makes shikonin an attractive option for developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Neuroprotective Effects
Shikonin has shown potential in neuroprotection, particularly in the context of neurodegenerative diseases. It protects neuronal cells from oxidative stress and apoptosis, suggesting its utility in treating conditions like Alzheimer’s and Parkinson’s disease .
Antidiabetic Activity
Studies indicate that shikonin can improve insulin sensitivity and reduce blood glucose levels . Its antidiabetic effects are attributed to its ability to modulate glucose metabolism, offering a complementary approach to managing diabetes.
Antithrombotic Function
Shikonin possesses antithrombotic properties, meaning it can prevent the formation of blood clots . This is crucial for preventing thrombotic diseases such as deep vein thrombosis and pulmonary embolism.
Cosmetic Applications
Due to its vibrant red pigment and antioxidant properties, shikonin is used in cosmetic formulations . It provides anti-aging benefits by protecting the skin from oxidative damage and improving skin health.
安全和危害
未来方向
Shikalkin has numerous applications in foods, cosmetics, and textiles . There is a growing demand for mass production of Shikalkin due to its increasing applications in cosmetics, pharmaceutical, and nutrition industries . Future research may focus on establishing reliable production systems to meet market demand, functional identification, and future clinical development of Shikalkin and its derivatives against various diseases .
属性
IUPAC Name |
5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZONWMXZKDMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862100 | |
| Record name | 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | C.I. Natural Red 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in aqueous solutions | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.373 g/cu cm | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin... | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
C.I. Natural Red 20 | |
Color/Form |
White or slightly yellow crystalline powder | |
CAS RN |
54952-43-1, 517-88-4, 517-89-5 | |
| Record name | (+-)-Shikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alkannin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARNEBIN-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | shikonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | C.I. Natural Red 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C, 116 - 117 °C | |
| Record name | Shikonin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | C.I. Natural Red 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does shikonin exert its anti-cancer effects?
A1: Shikonin exhibits its anti-cancer activity through a multifaceted approach, targeting various cellular processes and signaling pathways:
- Induction of Apoptosis: Shikonin can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines. This is often associated with increased expression of pro-apoptotic proteins (Bax, Bak) and activation of caspases, executioner proteins in the apoptotic cascade [, , , , , , , ].
- Cell Cycle Arrest: Shikonin can disrupt the cell cycle, halting the uncontrolled proliferation characteristic of cancer cells. It has been shown to induce cell cycle arrest at the G1/S or G2/M phases by modulating cyclins and cyclin-dependent kinases [, ].
- Inhibition of Key Signaling Pathways: Shikonin demonstrates inhibitory effects on various signaling pathways crucial for cancer cell survival, proliferation, and metastasis, such as:
- PI3K/Akt/mTOR pathway: This pathway is frequently dysregulated in cancer, and its inhibition by shikonin contributes to its anti-tumor effects [].
- ERK/JNK/MAPK pathway: Shikonin can modulate this pathway, affecting cellular processes like proliferation and differentiation [, , ].
- STAT3 signaling: Shikonin inhibits STAT3 phosphorylation and dimerization, impacting tumor growth, survival, and invasion [].
- Wnt/β-catenin pathway: This pathway is implicated in cell growth and differentiation, and its inhibition by shikonin contributes to its anti-tumor activity [, ].
- Induction of Necroptosis: In addition to apoptosis, shikonin has been shown to induce necroptosis, a regulated form of necrosis, in specific cancer cell lines [, ]. This involves the upregulation of proteins like RIPK1, RIPK3, and MLKL.
- Inhibition of Glycolysis: Shikonin can target cancer cell metabolism by inhibiting glycolysis, a process many cancer cells rely on for energy production. This effect is often mediated by inhibiting the enzyme pyruvate kinase M2 (PKM2) [, , ].
- Modulation of Immune Response: Beyond direct effects on cancer cells, shikonin influences the immune system, potentially enhancing anti-tumor immunity [, , , ]. For instance, it can increase the activity of natural killer (NK) cells [].
Q2: Does shikonin directly interact with specific proteins or molecules?
A2: Yes, shikonin can directly interact with certain proteins and molecules:
- Direct Binding to c-MYC: Shikonin and its derivatives have been shown to bind to the DNA-binding domain of c-MYC, a transcription factor implicated in cell cycle regulation and proliferation, similar to known c-MYC inhibitors [].
- Inhibition of Caspase-1: Shikonin directly targets and inhibits caspase-1, a key enzyme involved in the activation of inflammasomes, protein complexes that mediate inflammatory responses [].
- Binding to PKM2: Shikonin binds to PKM2, a key enzyme in glycolysis, inhibiting its activity and thereby disrupting cancer cell metabolism [].
Q3: How does shikonin affect reactive oxygen species (ROS) levels in cells?
A3: Shikonin has been shown to modulate ROS levels in cells, impacting both its anti-cancer and potential side effects:
- Induction of ROS in Cancer Cells: Shikonin can elevate ROS levels in various cancer cells, contributing to its anti-tumor effects. This ROS generation can stem from several sources, including mitochondrial complex II, NADPH oxidase, and lipooxygenase [, ].
- ROS-mediated Necroptosis: In glioma cells, shikonin-induced ROS production is associated with necroptotic cell death. This effect is attenuated by antioxidants and inhibitors of necroptosis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)
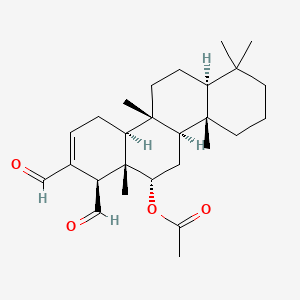
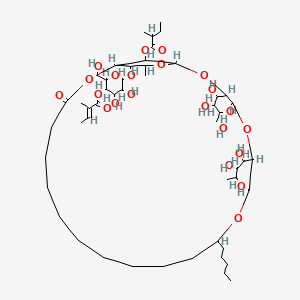
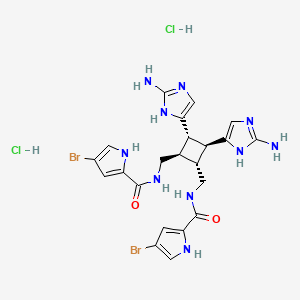
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

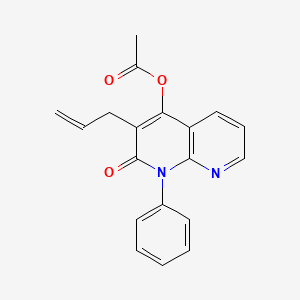
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)
![(1R,6R,10R,12R,19R,20S,21R)-21-(Dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione](/img/structure/B1680901.png)
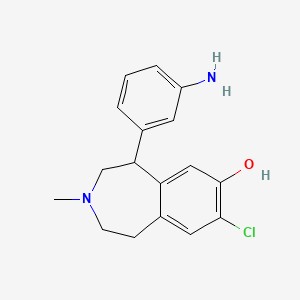
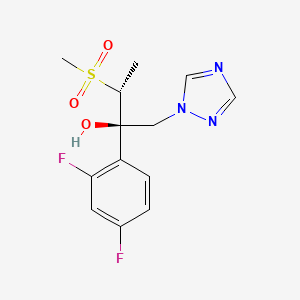
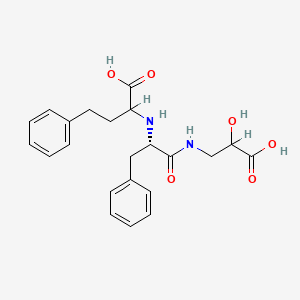
![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)